molecular formula C14H19NO4S B1328679 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-97-8

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328679
CAS No.: 951624-97-8
M. Wt: 297.37 g/mol
InChI Key: FRBUVPVEWVGXHC-UHFFFAOYSA-N
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Scientific Research Applications

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The ethylsulfonyl group can enhance binding affinity to certain receptors, while the piperidine ring can interact with enzyme active sites, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-20(18,19)13-5-3-12(4-6-13)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBUVPVEWVGXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195946
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951624-97-8
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951624-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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